molecular formula C12H22O B13998222 2,6-Di(propan-2-yl)cyclohexanone CAS No. 35579-37-4

2,6-Di(propan-2-yl)cyclohexanone

Cat. No.: B13998222
CAS No.: 35579-37-4
M. Wt: 182.30 g/mol
InChI Key: PGJQLHKRMIBFCV-UHFFFAOYSA-N
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Description

2,6-Di(propan-2-yl)cyclohexanone is an organic compound belonging to the class of cyclohexanones It is characterized by the presence of two isopropyl groups attached to the 2 and 6 positions of the cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Di(propan-2-yl)cyclohexanone can be achieved through several methods. One common approach involves the alkylation of cyclohexanone with isopropyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically takes place under reflux conditions in an inert solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve the catalytic hydrogenation of 2,6-Di(propan-2-yl)phenol. This process uses a palladium catalyst and hydrogen gas under elevated pressure and temperature to achieve the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Di(propan-2-yl)cyclohexanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield alcohols or hydrocarbons, depending on the reducing agent used (e.g., lithium aluminum hydride or hydrogen gas with a metal catalyst).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or other nucleophiles in the presence of a strong base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Various substituted cyclohexanones depending on the nucleophile used.

Scientific Research Applications

2,6-Di(propan-2-yl)cyclohexanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2,6-Di(propan-2-yl)cyclohexanone involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in further biochemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A simpler analog without the isopropyl groups.

    2,6-Di(propan-2-yl)phenol: A structurally related compound with a phenolic group instead of a ketone.

    2,6-Di(propan-2-yl)aniline: An analog with an amino group.

Uniqueness

2,6-Di(propan-2-yl)cyclohexanone is unique due to the presence of two bulky isopropyl groups, which influence its chemical reactivity and physical properties. This structural feature can lead to different steric and electronic effects compared to its analogs, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2,6-di(propan-2-yl)cyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O/c1-8(2)10-6-5-7-11(9(3)4)12(10)13/h8-11H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGJQLHKRMIBFCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCCC(C1=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50281286
Record name 2,6-di(propan-2-yl)cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50281286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35579-37-4
Record name NSC21138
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21138
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-di(propan-2-yl)cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50281286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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